An In-depth Technical Guide to the Chemical Properties, Structure, and Biological Signaling Interactions of Nickel Citrate
An In-depth Technical Guide to the Chemical Properties, Structure, and Biological Signaling Interactions of Nickel Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of nickel citrate. It further delves into the known interactions of nickel ions with key cellular signaling pathways relevant to drug development, offering insights for researchers in toxicology, pharmacology, and materials science.
Chemical Properties and Structure of Nickel Citrate
Nickel citrate is a coordination compound formed between nickel(II) ions (Ni²⁺) and the citrate anion. It typically exists as a hydrated salt, with the most common form being trinickel dicitrate, which can have a variable number of water molecules of hydration.
Physicochemical Properties
The fundamental physicochemical properties of nickel citrate are summarized in Table 1. It is generally a green to bluish-green crystalline solid that is soluble in water.[1] The exact solubility can be influenced by the degree of hydration and the pH of the solution.[1]
| Property | Value | References |
| Molecular Formula | Ni₃(C₆H₅O₇)₂·xH₂O | [2] |
| Molecular Weight | 554.33 g/mol (anhydrous) | [2] |
| Appearance | Green to bluish-green crystalline powder | [1][2] |
| Solubility | Soluble in water | [1][3] |
| Melting Point | 153 °C | [2] |
| Density | 1.85 g/cm³ at 21.9 °C | [4] |
Chemical Structure and Coordination
The citrate ion (C₆H₅O₇³⁻) is a multidentate ligand, capable of coordinating to the nickel(II) ion through its three carboxylate groups and one hydroxyl group.[1] This chelation results in the formation of stable complexes. The coordination geometry around the nickel(II) center is typically octahedral, with oxygen atoms from the citrate ligand and water molecules occupying the coordination sites.[1]
The ability of the citrate ligand to bridge multiple nickel centers can lead to the formation of polymeric or networked structures.[1] The specific structure can be influenced by factors such as pH and the molar ratio of nickel to citrate during synthesis. At different pH levels, various nickel-citrate complex species can exist in solution, including [NiCit]⁻, [NiHCit], [NiCit₂]⁴⁻, and [NiHCit₂]³⁻.[5]
The structural arrangement of a nickel-citrate complex, specifically K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O, has been determined by X-ray crystallography. In this dimeric structure, each tri-ionized citrate ion acts as a tridentate ligand to one nickel atom (coordinating through two carboxylate oxygens and the hydroxyl oxygen) and bridges to a second nickel atom through a third carboxylate oxygen. The octahedral coordination of the nickel atoms is completed by water molecules.[6][7]
Caption: Octahedral coordination of a Nickel(II) ion by citrate and water ligands.
Experimental Protocols
Synthesis of Nickel Citrate
A general method for the synthesis of nickel citrate involves the reaction of a soluble nickel(II) salt with citric acid in an aqueous solution. The pH of the solution is a critical parameter that influences the composition of the resulting complex.
Protocol for the Synthesis of a Nickel-Citrate Complex (K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O): [7]
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Preparation of Solutions:
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Prepare a 1.0 M solution of citric acid.
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Prepare a 1.0 M solution of potassium hydroxide (KOH).
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Prepare a 1.0 M solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O).
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-
Reaction:
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To 50 mL of the 1.0 M citric acid solution, slowly add 150 mL of the 1.0 M KOH solution with stirring.
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To this mixture, add 50 mL of the 1.0 M NiCl₂·6H₂O solution.
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Adjust the pH of the final solution to 5.0 with additional KOH if necessary.
-
-
Crystallization and Isolation:
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Allow the solution to stand for 4-7 days.
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Green crystals of the nickel-citrate complex will form.
-
Isolate the crystals by filtration.
-
Caption: A generalized workflow for the synthesis of a nickel-citrate complex.
Characterization Methods
The stability constants of various nickel-citrate complexes in aqueous solution can be determined by potentiometric pH titration.
Protocol: [6]
-
Apparatus:
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A research-grade pH meter with a glass electrode and a calomel reference electrode.
-
A temperature-controlled titration cell maintained at 25.0 ± 0.1 °C.
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A micrometer syringe for precise titrant delivery.
-
-
Reagents:
-
Standardized solution of sodium hydroxide (NaOH).
-
Stock solution of nickel(II) chloride of known concentration.
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Citric acid monohydrate.
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Potassium chloride (KCl) to maintain constant ionic strength (0.1 M).
-
-
Procedure:
-
Prepare a series of solutions containing known concentrations of nickel(II) chloride and citric acid at a constant ionic strength.
-
Titrate the solutions with the standardized NaOH solution.
-
Record the pH after each addition of titrant, allowing the system to reach equilibrium.
-
The titration data (pH versus volume of titrant) is then analyzed using a non-linear least-squares computer program to calculate the formation constants of the various nickel-citrate complex species.
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Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of nickel citrate.
General Protocol:
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Crystal Growth: Grow single crystals of nickel citrate suitable for X-ray diffraction, typically with dimensions around 0.25 mm. This can be achieved through slow evaporation of the solvent from a saturated solution or by slow cooling.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
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Data Collection:
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.
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Interaction with Biological Signaling Pathways
While studies specifically using nickel citrate to investigate cellular signaling are limited, a significant body of research exists on the effects of nickel(II) ions, delivered through compounds like nickel chloride (NiCl₂), on key signaling pathways relevant to drug development and toxicology. Given that nickel citrate provides a bioavailable source of Ni²⁺ ions, it is plausible that it would elicit similar cellular responses.
Activation of Pro-inflammatory Signaling Pathways
Nickel(II) ions are known to activate several pro-inflammatory signaling pathways, which are critical targets in drug development for inflammatory diseases and cancer.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies have shown that nickel compounds can activate the NF-κB pathway.[6] This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6]
Caption: Simplified diagram of the Nickel-induced NF-κB signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK) pathway, are crucial in cellular responses to stress, inflammation, and apoptosis. Research has demonstrated that nickel compounds can induce the phosphorylation of JNK.[1] This activation of the JNK pathway can lead to the phosphorylation of downstream targets, such as histone H3, which is an epigenetic modification implicated in carcinogenesis.[1][2]
Caption: Simplified diagram of the Nickel-induced MAPK/JNK signaling pathway.
Implications for Drug Development
The ability of nickel to modulate these key signaling pathways has several implications for drug development:
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Toxicological Screening: Understanding these mechanisms is crucial for assessing the potential toxicity of nickel-containing compounds and materials used in medical devices or drug delivery systems.
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Therapeutic Potential: While nickel itself is toxic at higher concentrations, the study of its interactions with signaling pathways can provide insights into the development of novel therapeutic agents that target these pathways.
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Inflammatory Models: Nickel compounds can be used as tools in in vitro and in vivo models to induce and study inflammatory responses, aiding in the development of anti-inflammatory drugs.
Conclusion
Nickel citrate is a coordination complex with well-defined chemical and structural properties. While direct studies on the interaction of nickel citrate with cellular signaling pathways are not abundant, the extensive research on the effects of nickel(II) ions provides a strong basis for predicting its biological activity. The activation of pro-inflammatory pathways such as NF-κB and MAPK/JNK by nickel is of significant interest to researchers in drug development and toxicology. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and further investigation of this compound and its biological effects. Future research should focus on directly elucidating the signaling effects of nickel citrate to confirm the activities inferred from studies with other nickel salts.
References
- 1. Nickel compounds induce phosphorylation of histone H3 at serine 10 by activating JNK–MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel compounds induce phosphorylation of histone H3 at serine 10 by activating JNK-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of nuclear factor-kappaB and not activator protein-1 in cellular response to nickel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
